![molecular formula C8H9BrFN B13559419 (1s)-1-(3-Bromo-5-fluorophenyl)ethan-1-amine](/img/structure/B13559419.png)
(1s)-1-(3-Bromo-5-fluorophenyl)ethan-1-amine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(1s)-1-(3-Bromo-5-fluorophenyl)ethan-1-amine: is an organic compound characterized by the presence of a bromine and fluorine atom on a phenyl ring, along with an amine group attached to an ethan-1-amine backbone
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of (1s)-1-(3-Bromo-5-fluorophenyl)ethan-1-amine typically involves the following steps:
Bromination and Fluorination: The phenyl ring is first brominated and fluorinated using appropriate reagents such as bromine and fluorine sources under controlled conditions.
Amine Introduction: The ethan-1-amine backbone is introduced through a nucleophilic substitution reaction, where an amine group replaces a leaving group on the ethan-1-amine precursor.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This often includes the use of continuous flow reactors and automated systems to control reaction parameters precisely.
Analyse Chemischer Reaktionen
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, where the amine group is oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the bromine and fluorine substituents to their respective hydrogenated forms.
Substitution: The compound can participate in nucleophilic substitution reactions, where the bromine or fluorine atoms are replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Nucleophiles like sodium azide and potassium cyanide are employed under appropriate conditions.
Major Products
Oxidation: Formation of oxides and hydroxylated derivatives.
Reduction: Hydrogenated derivatives with the removal of bromine and fluorine atoms.
Substitution: New compounds with different substituents replacing bromine or fluorine.
Wissenschaftliche Forschungsanwendungen
(1s)-1-(3-Bromo-5-fluorophenyl)ethan-1-amine: has diverse applications in scientific research:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored as a potential pharmaceutical intermediate for drug development.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
Wirkmechanismus
The mechanism of action of (1s)-1-(3-Bromo-5-fluorophenyl)ethan-1-amine involves its interaction with molecular targets such as enzymes and receptors. The bromine and fluorine atoms enhance its binding affinity and specificity towards these targets, leading to modulation of biological pathways. The amine group plays a crucial role in forming hydrogen bonds and ionic interactions with the target molecules.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
(1s)-1-(3-Bromo-4-fluorophenyl)ethan-1-amine: Similar structure but with a different position of the fluorine atom.
(1s)-1-(3-Chloro-5-fluorophenyl)ethan-1-amine: Chlorine atom replaces bromine.
(1s)-1-(3-Bromo-5-chlorophenyl)ethan-1-amine: Chlorine atom replaces fluorine.
Uniqueness
- The specific positioning of bromine and fluorine atoms in (1s)-1-(3-Bromo-5-fluorophenyl)ethan-1-amine provides unique chemical reactivity and biological activity compared to its analogs.
- The combination of bromine and fluorine enhances its potential as a versatile intermediate in synthetic chemistry and pharmaceutical research.
Eigenschaften
Molekularformel |
C8H9BrFN |
---|---|
Molekulargewicht |
218.07 g/mol |
IUPAC-Name |
(1S)-1-(3-bromo-5-fluorophenyl)ethanamine |
InChI |
InChI=1S/C8H9BrFN/c1-5(11)6-2-7(9)4-8(10)3-6/h2-5H,11H2,1H3/t5-/m0/s1 |
InChI-Schlüssel |
KQHQVFFNZTTXGA-YFKPBYRVSA-N |
Isomerische SMILES |
C[C@@H](C1=CC(=CC(=C1)Br)F)N |
Kanonische SMILES |
CC(C1=CC(=CC(=C1)Br)F)N |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.